Anti-Proliferative Activity in Hep-G2 Hepatocellular Carcinoma: Adamantyl-Thiazole Scaffold Yields Sub-10 µM IC50
Derivatives of the 4-(1-adamantyl)-1,3-thiazole scaffold demonstrate potent anti-proliferative activity. Compound 7j, a 2-adamantyl-5-arylthiazolyl-1,3,4-oxadiazole, exhibited an IC50 of 4.8 ± 0.08 µM against the Hep-G2 human liver cancer cell line [1]. In the same assay, the structurally related compound 7a showed an IC50 of 8.1 ± 0.10 µM, indicating that the specific aryl substitution on the adamantyl-thiazole core modulates activity by nearly 2-fold [1]. In contrast, the parent 4-(1-adamantyl)-1,3-thiazole scaffold itself serves as the essential lipophilic anchor; removal of the adamantane cage (replacement with cyclohexyl or phenyl) results in complete loss of cytotoxicity (IC50 > 100 µM) [2].
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 7j: 4.8 ± 0.08 µM (derivative of adamantyl-thiazole scaffold) |
| Comparator Or Baseline | Compound 7a: 8.1 ± 0.10 µM; Parent scaffold without adamantane: >100 µM |
| Quantified Difference | ~1.7-fold improvement within series; >20-fold loss without adamantane |
| Conditions | Hep-G2 human hepatocellular carcinoma cell line, MTT assay, 72 h exposure |
Why This Matters
The sub-10 µM IC50 against liver cancer cells distinguishes adamantyl-thiazoles from non-adamantyl thiazoles, which show minimal cytotoxicity, validating procurement of the adamantyl scaffold for oncology programs.
- [1] El-Sayed, W. A., et al. (2016). Synthesis, crystal structure, anti-HIV, and antiproliferative activity of new oxadiazole and thiazole analogs. Medicinal Chemistry Research, 25, 2399–2409. View Source
- [2] Zahid, M., et al. (2009). Synthesis and in vitro antiproliferative activity of new adamantylthiazolyl-1,3,4-oxadiazoles. ARKIVOC, (xiv), 85-95. View Source
